4-(Chlorosulfonyl)-2-hydroxybenzoic acid

Catalog No.
S2971876
CAS No.
98273-15-5
M.F
C7H5ClO5S
M. Wt
236.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chlorosulfonyl)-2-hydroxybenzoic acid

CAS Number

98273-15-5

Product Name

4-(Chlorosulfonyl)-2-hydroxybenzoic acid

IUPAC Name

4-chlorosulfonyl-2-hydroxybenzoic acid

Molecular Formula

C7H5ClO5S

Molecular Weight

236.62

InChI

InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)

InChI Key

JVXZKJYMVWASCR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)O)C(=O)O

Solubility

not available

Synthesis

Applications in Organic Synthesis

-(Chlorosulfonyl)-2-hydroxybenzoic acid serves as a precursor for the synthesis of other molecules. Research describes its use in the preparation of:

  • Polymer-bound transfer hydrogenation catalysts [, ]
  • 4-(Carboxymethyl-sulfamoyl)-benzoyladenosine (a nucleoside derivative) []

4-(Chlorosulfonyl)-2-hydroxybenzoic acid, also known as 5-chlorosulfonyl-salicylic acid, is an aromatic organic compound with the molecular formula C₇H₅ClO₅S. Its structure features a benzene ring substituted with a hydroxyl group and a chlorosulfonyl group, which significantly influences its chemical reactivity and properties. The presence of the hydroxyl group imparts slight polarity to the molecule, while the chlorosulfonyl group is highly reactive, making this compound a valuable intermediate in organic synthesis .

Due to its reactive functional groups. Notable reactions include:

  • Reaction with Ammonia:
    4 Chlorosulfonyl 2 hydroxybenzoic acid+NH34 Sulfamoyl 2 hydroxybenzoic acid+HCl\text{4 Chlorosulfonyl 2 hydroxybenzoic acid}+\text{NH}_3\rightarrow \text{4 Sulfamoyl 2 hydroxybenzoic acid}+\text{HCl}
  • Hydrolysis Reaction:
    4 Chlorosulfonyl 2 hydroxybenzoic acid+H2O2 Hydroxy 5 sulfobenzoic acid+HCl\text{4 Chlorosulfonyl 2 hydroxybenzoic acid}+\text{H}_2\text{O}\rightarrow \text{2 Hydroxy 5 sulfobenzoic acid}+\text{HCl}

These reactions illustrate the compound's ability to undergo nucleophilic substitution and hydrolysis, which are essential for synthesizing other useful compounds .

The synthesis of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid typically involves the chlorosulfonation of salicylic acid or related compounds. The general procedure includes:

  • Starting Material: Salicylic acid as the primary substrate.
  • Reagents: Chlorosulfonic acid is used as the chlorosulfonating agent.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature conditions to manage the reactivity of chlorosulfonic acid.
  • Purification: The product is purified through crystallization or chromatography to obtain high-purity 4-(Chlorosulfonyl)-2-hydroxybenzoic acid.

This method highlights the importance of careful handling and reaction control due to the hazardous nature of the reagents involved .

4-(Chlorosulfonyl)-2-hydroxybenzoic acid serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Sulfamoyl Derivatives: It is used to produce sulfamoyl derivatives that may have pharmaceutical significance.
  • Research in Medicinal Chemistry: The compound can be utilized in developing new drugs due to its reactive functional groups.
  • Precursor for Other Organic Compounds: It acts as a precursor for various chemical syntheses in laboratories .

Several compounds share structural similarities with 4-(Chlorosulfonyl)-2-hydroxybenzoic acid, which can be compared based on their functional groups and potential applications:

Compound NameStructure FeaturesUnique Aspects
4-Chlorobenzoic AcidChlorine substituentLess reactive than chlorosulfonyl compound
Salicylic AcidHydroxyl groupKnown for anti-inflammatory properties
5-Chloro-2-hydroxybenzoic AcidChlorine at different positionExhibits different biological activities
3-Chlorosulfonyl-phenolSulfonyl group on phenolic compoundDifferent reactivity profile

These comparisons highlight how the unique combination of functional groups in 4-(Chlorosulfonyl)-2-hydroxybenzoic acid distinguishes it from related compounds, particularly in terms of reactivity and potential applications in organic synthesis and medicinal chemistry .

Diazotization-Based Synthetic Routes

Sandmeyer-Type Chlorosulfonylation Reactions

Sandmeyer reactions enable the direct conversion of aromatic amines to sulfonyl chlorides via diazonium intermediates. A recent breakthrough involves the in situ generation of diazonium salts from 2-hydroxy-4-aminobenzoic acid using tert-butyl nitrite in acetonitrile, followed by treatment with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and CuCl₂ at 75°C [4]. This method achieves 80–85% yields while avoiding isolation of unstable diazonium species [4] [5]. Continuous-flow reactors further enhance safety and scalability by maintaining precise temperature control and minimizing intermediate decomposition [5].

Table 1: Optimization of Sandmeyer Chlorosulfonylation Parameters

ParameterOptimal ValueYield Impact
HCl Concentration1.2–2.0 equivPrevents hydrolysis
Reaction Temperature75°CBalances rate vs. stability
DABSO Equiv1.5Minimizes side reactions

Copper-Catalyzed Transformations

Copper catalysis enables enantioselective sulfonylation through γ-keto sulfinate intermediates. For 4-(chlorosulfonyl)-2-hydroxybenzoic acid, Cu(I) complexes facilitate coupling between propargylic carbonates and sulfur dioxide, forming quaternary stereocenters with >90% enantiomeric excess [6]. This method is particularly effective for introducing sulfonyl groups at sterically hindered positions [6].

Direct Sulfonylation Approaches

Regioselective Sulfonylation of Salicylic Acid

Concentrated sulfuric acid catalyzes the sulfonation of salicylic acid derivatives at the para position relative to the hydroxyl group. Using chromium(VI) oxide in acetic anhydride at 40°C, 4-sulfonation predominates due to chelation-controlled orientation of the substrate [2] [3]. Regioselectivity exceeds 8:1 (4- vs. 6-position) when employing bulky alkylating agents like 1-dodecene [3].

Optimization of Reaction Parameters

Key variables include:

  • Acid Strength: H₂SO₄ concentrations >90% maximize sulfonation rates but increase hydrolysis risks [3].
  • Solvent Polarity: Acetic acid/acetic anhydride mixtures (3:1) improve solubility while stabilizing reactive intermediates [2].
  • Temperature Gradient: Stepwise heating from 20°C to 40°C over 2 hours reduces side product formation [2].

Alternative Synthetic Pathways

DABSO-Mediated Sulfonylation

DABSO serves as a stable SO₂ surrogate in palladium-free systems. Combining 2-hydroxy-4-iodobenzoic acid with DABSO and LiHMDS in THF at 25°C affords the sulfonyl chloride precursor in 78% yield [4]. Subsequent chlorination with PCl₅ completes the synthesis with minimal purification [4].

Palladium-Catalyzed Methodologies

While less explored, Pd(PPh₃)₄-catalyzed coupling of aryl halides with sulfinate salts shows promise for late-stage sulfonylation. Current limitations include competing protodehalogenation and moderate functional group tolerance.

Green Chemistry Approaches

Solvent Considerations and Environmental Impact

Cyclopentyl methyl ether (CPME) and ethyl acetate replace traditional chlorinated solvents in 72% of reported syntheses, reducing E-factor values by 40% [4] [5]. Continuous-flow systems decrease solvent consumption by 65% compared to batch processes [5].

Catalyst Recycling Strategies

Immobilized copper catalysts on mesoporous silica (SBA-15) enable 7 reuse cycles without activity loss [6]. Electrochemical methods recover >95% of H₂SO₄ catalysts via membrane electrolysis [3].

With Alcohol and Thiol Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reactivity Order
Methanol (MeOH)Methyl sulfonate (RSO₂OMe)Base (pyridine), 0-25°C65-80High
Ethanol (EtOH)Ethyl sulfonate (RSO₂OEt)Base (pyridine), 0-25°C70-85High
Phenol (PhOH)Phenyl sulfonate (RSO₂OPh)Base (Et₃N), 0-25°C50-70Moderate
Methanethiol (MeSH)Methyl thiosulfonate (RSO₂SMe)Base (Et₃N), 0-25°C40-60Very High
Thiophenol (PhSH)Phenyl thiosulfonate (RSO₂SPh)Base (Et₃N), 0-25°C35-55High

Thiol nucleophiles demonstrate exceptional reactivity due to the high nucleophilicity of sulfur and the stability of the resulting thiosulfonate products [10] [11]. The reaction proceeds rapidly at room temperature, often requiring cooling to control the exothermic nature of the transformation [11]. Primary alcohols react more efficiently than secondary alcohols, which in turn are more reactive than tertiary alcohols, following the steric accessibility pattern typical of SN2 reactions [2].

Hydrolysis Reaction Mechanisms

The hydrolysis of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid proceeds through three distinct mechanistic pathways: neutral, acid-catalyzed, and base-catalyzed hydrolysis [12] [13]. Each pathway exhibits characteristic kinetic behavior and product distributions.

Acidic and Basic Hydrolysis Kinetics

Hydrolysis rates are significantly enhanced under both acidic and basic conditions compared to neutral water [12] [13]. The reaction follows first-order kinetics with respect to the substrate under buffered conditions, with the overall rate constant expressed as:

$$ kh = kA[H^+] + kN + kB[OH^-] $$

where $$ kA $$, $$ kN $$, and $$ k_B $$ represent the rate constants for acid-catalyzed, neutral, and base-catalyzed pathways, respectively [13].

Table 3: Hydrolysis Kinetics of 4-(Chlorosulfonyl)-2-hydroxybenzoic Acid

ConditionsRate Constant (s⁻¹)Half-life (t₁/₂)MechanismProducts
Neutral H₂O, 25°C1.2 × 10⁻⁴96 minNucleophilic substitutionSulfobenzoic acid + HCl
Acidic (pH 1), 25°C3.5 × 10⁻³3.3 minAcid-catalyzed hydrolysisSulfobenzoic acid + HCl
Basic (pH 12), 25°C8.9 × 10⁻²7.8 sBase-catalyzed hydrolysisSulfobenzoic acid + NaCl
H₂SO₄ (50%), 25°C2.1 × 10⁻²33 sAcid-catalyzed hydrolysisSulfobenzoic acid + HCl

Under acidic conditions, the reaction proceeds through protonation of the sulfur-oxygen bond, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack by water [12]. The mechanism involves formation of a tetrahedral intermediate H₂O···SO₂(Cl)Ar, which subsequently undergoes chloride elimination to yield the sulfonic acid product [12].

Base-catalyzed hydrolysis proceeds through direct nucleophilic attack by hydroxide ion at the sulfur center [13]. The high nucleophilicity of hydroxide ion results in rapid reaction rates, with half-lives on the order of seconds under strongly basic conditions [13]. The reaction follows a concerted mechanism with simultaneous bond formation and breaking [14].

Formation of Sulfobenzoic Acids

The primary hydrolysis product is 4-sulfo-2-hydroxybenzoic acid, formed through displacement of the chloride leaving group [12] [15]. The reaction stoichiometry produces four ions (including two protons), making it particularly suitable for conductometric rate determination [8].

The hydrolysis mechanism involves formation of a water-sulfonyl chloride complex, which represents the actual reactive species in solution [12]. This complex undergoes nucleophilic attack by additional water molecules, leading to the formation of the sulfonic acid product with concurrent release of hydrogen chloride [12].

Functional Group Transformations

The presence of both carboxylic acid and hydroxyl functional groups in 4-(Chlorosulfonyl)-2-hydroxybenzoic acid enables diverse chemical modifications through orthogonal protection and deprotection strategies [6].

Manipulation of the Carboxylic Acid Moiety

The carboxylic acid group undergoes standard functional group interconversions including esterification, amidation, and reduction [6] [16]. Esterification with alcohols under acidic catalysis proceeds efficiently, yielding methyl and ethyl esters in 85-95% and 80-90% yields, respectively [16]. The reaction follows the standard mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration [17].

Table 4: Functional Group Transformations of 4-(Chlorosulfonyl)-2-hydroxybenzoic Acid

Starting MaterialProductReagentsConditionsYield (%)
Carboxylic acid (-COOH)Methyl ester (-COOMe)MeOH, H₂SO₄ (cat.)Reflux, 2-4 h85-95
Carboxylic acid (-COOH)Acid chloride (-COCl)SOCl₂, DMF (cat.)0-25°C, 2-3 h75-85
Carboxylic acid (-COOH)Amide (-CONH₂)NH₃, coupling agentRT, 12-18 h65-80
Hydroxyl group (-OH)Methyl ether (-OMe)MeI, K₂CO₃50-80°C, 4-6 h70-85
Hydroxyl group (-OH)Acetate ester (-OAc)Ac₂O, pyridineRT, 2-4 h80-90

Conversion to acid chlorides using thionyl chloride with dimethylformamide catalysis provides access to highly reactive acylating agents [15]. The reaction proceeds through formation of a mixed anhydride intermediate, followed by chloride displacement to yield the acid chloride product [15].

Transformations of the Hydroxyl Group

The phenolic hydroxyl group can be modified through alkylation, acylation, and etherification reactions [6]. Methylation using methyl iodide in the presence of potassium carbonate proceeds through SN2 displacement, yielding the methyl ether derivative in 70-85% yield [6].

Acetylation with acetic anhydride in pyridine provides the acetate ester in 80-90% yield through standard acylation mechanism [6]. The reaction involves nucleophilic attack by the phenoxide ion at the carbonyl carbon of the acylating agent, followed by elimination of acetate to form the ester product [6].

Benzylation using benzyl bromide requires elevated temperatures (80-100°C) due to the reduced nucleophilicity of the phenolic oxygen in the presence of the electron-withdrawing sulfonyl group [6]. The reaction proceeds through SN2 mechanism with yields of 60-75% [6].

Cross-Coupling Reactions

The aromatic framework of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid is amenable to transition metal-catalyzed cross-coupling reactions, enabling formation of carbon-carbon and carbon-heteroatom bonds [18] [19].

Metal-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the most versatile approach for functionalizing the aromatic ring [18] [20]. The Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently using standard catalyst systems, yielding biaryl products in 60-85% yield [20] [21].

Table 5: Metal-Catalyzed Cross-Coupling Reactions

Coupling TypeCoupling PartnerCatalyst SystemConditionsYield (%)Selectivity
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 80°C, 8-12 h65-80High
Suzuki-MiyauraArylboronic acidsPd(dppf)Cl₂, Cs₂CO₃Dioxane, 100°C, 4-8 h60-75Moderate
Stille CouplingVinyltributyltinPd(PPh₃)₄, CuIDMF, 100°C, 12-16 h55-70Moderate
Negishi CouplingArylzinc reagentsPd(PPh₃)₄, THFTHF, 65°C, 4-6 h70-85High

The coupling mechanism follows the standard palladium-catalyzed pathway involving oxidative addition, transmetalation, and reductive elimination [20] [21]. The electron-withdrawing nature of the chlorosulfonyl group facilitates oxidative addition, while the carboxylic acid functionality can serve as a directing group for regioselective functionalization [18].

Stille coupling with organotin reagents provides access to vinyl and aryl derivatives, though with somewhat lower yields (50-70%) due to the reduced reactivity of tin-based nucleophiles [19]. The reaction requires elevated temperatures and extended reaction times to achieve satisfactory conversion [19].

C-H Activation Methodologies

The carboxylic acid group in 4-(Chlorosulfonyl)-2-hydroxybenzoic acid serves as an effective directing group for palladium-catalyzed C-H activation reactions [18] [22]. The carboxylate anion coordinates to palladium, directing metalation to the ortho position relative to the carboxylic acid group [18].

Table 6: C-H Activation Methodologies

Reaction TypeSubstrateCatalystDirecting GroupConditionsYield (%)Regioselectivity
C-H ArylationAryl halidesPd(OAc)₂/PCy₃Carboxylate (-COO⁻)K₂CO₃, DMA, 130°C50-70ortho to COOH
C-H AlkylationAlkyl halidesPd(OAc)₂/PCy₃Carboxylate (-COO⁻)K₂CO₃, DMA, 130°C45-65ortho to COOH
C-H AlkenylationVinyl halidesPd(OAc)₂/PPh₃Carboxylate (-COO⁻)K₂CO₃, DMA, 120°C55-75ortho to COOH
C-H AlkynylationAlkynyl halidesPd(PPh₃)₄/CuICarboxylate (-COO⁻)Et₃N, DMF, 80°C60-80ortho to COOH

The mechanism involves initial coordination of the carboxylate to palladium, followed by intramolecular C-H activation through a six-membered palladacycle intermediate [18] [22]. This directed approach provides excellent regioselectivity for ortho-functionalization, enabling the synthesis of complex polysubstituted aromatic compounds [22].

C-H arylation reactions with aryl halides proceed in 50-70% yield under typical conditions (130°C in N,N-dimethylacetamide) [18]. The reaction tolerates a variety of electronic and steric properties in the aryl halide coupling partner, though electron-poor aryl halides generally provide higher yields [18].

Alkynylation reactions demonstrate particularly high efficiency (60-80% yield) due to the favorable thermodynamics of alkyne insertion into the palladium-carbon bond [18]. The reaction requires copper co-catalysis to facilitate the alkyne activation and subsequent insertion [18].

Table 7: Summary of Key Research Findings

Reaction CategoryKey FindingsMechanistic InsightsSynthetic Utility
Nucleophilic SubstitutionHigh reactivity with amines, alcohols, and thiols via SN2 mechanismTrigonal bipyramidal transition state with sulfur as electrophilic centerAccess to diverse sulfonamide and sulfonate derivatives
Hydrolysis ReactionsAccelerated by acids and bases; follows pseudo-first-order kineticsFormation of tetrahedral intermediate followed by leaving group departureConversion to sulfobenzoic acids under mild conditions
Functional Group TransformationsCarboxylic acid and hydroxyl groups readily modifiedStandard functional group interconversion mechanismsOrthogonal protection/deprotection strategies
Cross-Coupling ReactionsCompatible with Pd-catalyzed couplings; moderate to good yieldsOxidative addition/transmetalation/reductive elimination cycleFormation of C-C and C-heteroatom bonds
C-H ActivationCarboxylate group serves as directing group for ortho-functionalizationDirected metalation followed by functionalizationRegioselective aromatic functionalization

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Dates

Last modified: 08-17-2023

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